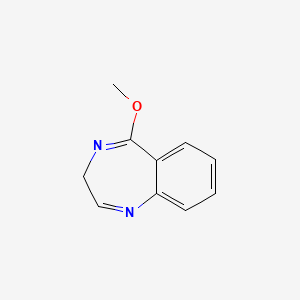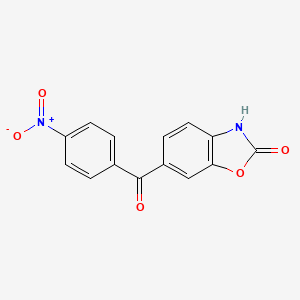![molecular formula C21H23NO3 B14321286 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- CAS No. 108335-85-9](/img/structure/B14321286.png)
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is a complex organic compound that belongs to the class of piperidinones. Piperidinones are characterized by a six-membered ring containing a nitrogen atom and a ketone group. This particular compound is notable for its unique structure, which includes a phenylmethoxy group attached to a phenyl ring, further connected to a piperidinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- can be achieved through various synthetic routes. One common method involves the reaction of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine, following the Petrenko-Kritschenko piperidone synthesis . This multicomponent reaction is related to the Hantzsch pyridine synthesis and provides a straightforward approach to piperidinones.
Industrial Production Methods
Industrial production of this compound may involve the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oximes and hydrazones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinones.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperidinone (δ-Valerolactam): A simpler analog with similar structural features.
4-Piperidinone: Another piperidinone derivative with the ketone group at a different position.
Uniqueness
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is unique due to its phenylmethoxy substitution, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
108335-85-9 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-[3-(4-phenylmethoxyphenyl)propanoyl]piperidin-2-one |
InChI |
InChI=1S/C21H23NO3/c23-20-8-4-5-15-22(20)21(24)14-11-17-9-12-19(13-10-17)25-16-18-6-2-1-3-7-18/h1-3,6-7,9-10,12-13H,4-5,8,11,14-16H2 |
InChI-Schlüssel |
DCOVBLCOKIORBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
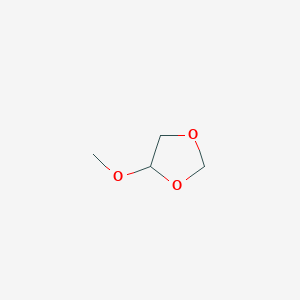

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
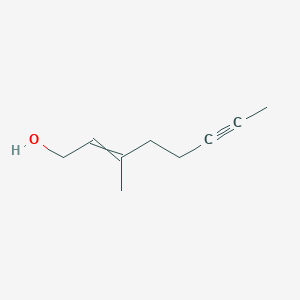
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)

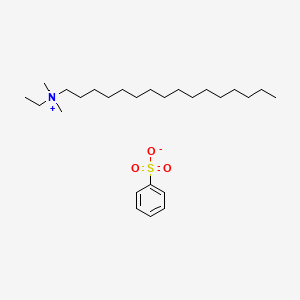
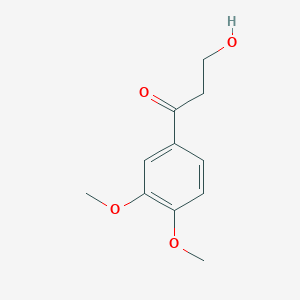
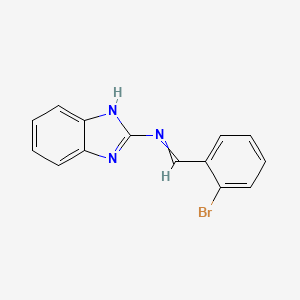
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
